molecular formula C19H14N2 B11546510 N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline

N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-2-methylaniline

Cat. No.: B11546510
M. Wt: 270.3 g/mol
InChI Key: YSUYPRDVWXEKPN-UHFFFAOYSA-N
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Description

(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a complex organic compound with a unique structure that combines an indeno-pyridine core with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the indeno-pyridine core, followed by the introduction of the 2-methylphenyl group through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nitrating agents (e.g., HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with molecular targets within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-N-(2-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is unique due to its indeno-pyridine core structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

N-(2-methylphenyl)indeno[1,2-b]pyridin-5-imine

InChI

InChI=1S/C19H14N2/c1-13-7-2-5-11-17(13)21-19-15-9-4-3-8-14(15)18-16(19)10-6-12-20-18/h2-12H,1H3

InChI Key

YSUYPRDVWXEKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C3=C(C4=CC=CC=C42)N=CC=C3

Origin of Product

United States

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